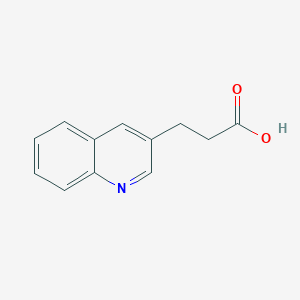

3-(Quinolin-3-YL)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-quinolin-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVKRIXEUOTSJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497240 |

Source

|

| Record name | 3-(Quinolin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67752-28-7 |

Source

|

| Record name | 3-Quinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67752-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Quinolin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(quinolin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-(Quinolin-3-yl)propanoic Acid

Advanced Scaffolding for Medicinal Chemistry & Material Science

Executive Summary

3-(Quinolin-3-yl)propanoic acid (CAS: 67752-28-7) represents a critical "privileged scaffold" intermediate in modern drug discovery. Unlike its 2- and 4-substituted congeners, which are readily accessible via classical Skraup or Friedländer condensations, the 3-substituted isomer provides a unique vector for extending side chains into specific binding pockets of enzymes such as Histone Deacetylases (HDACs) and Kinases.

This technical guide serves as a definitive operational manual for the synthesis, characterization, and application of this moiety. It moves beyond basic data to provide self-validating experimental protocols and mechanistic insights required for high-purity applications.

Physicochemical Profile

Understanding the amphoteric nature of this molecule is prerequisite for successful isolation and formulation. The quinoline nitrogen provides a basic center, while the carboxylic tail offers acidity, creating solubility challenges at neutral pH (isoelectric precipitation).

| Property | Value / Characteristic | Operational Implication |

| CAS Number | 67752-28-7 | Primary identifier for sourcing.[1] |

| Molecular Formula | C₁₂H₁₁NO₂ | MW: 201.22 g/mol . |

| pKa (Basic) | ~4.9 (Quinoline N) | Protonates in acidic media (pH < 4). |

| pKa (Acidic) | ~4.8 (Carboxylic Acid) | Deprotonates in basic media (pH > 5). |

| LogP | 1.8 – 2.1 (Predicted) | Moderate lipophilicity; cell-permeable. |

| Solubility | DMSO, DMF, MeOH, dilute acid/base. | Poor in water (pH 6-7) and non-polar solvents (Hexane). |

| Appearance | Off-white to pale yellow solid. | Coloration often indicates oxidation impurities (N-oxides). |

Synthetic Methodology: The Heck-Reduction Sequence

While classical ring-closing syntheses are inefficient for 3-substituted quinolines, the Heck Cross-Coupling strategy offers the highest regiocontrol and yield. This protocol utilizes a palladium-catalyzed vinylation of 3-bromoquinoline, followed by saturation of the alkene.

Mechanistic Pathway & Workflow

The synthesis relies on the oxidative addition of Pd(0) into the C3-Br bond, a step often rate-limiting due to the electron-deficient nature of the pyridine ring in quinoline.

Caption: Stepwise synthetic workflow from 3-bromoquinoline to the target acid via Heck coupling and hydrogenation.

Detailed Experimental Protocol

Step 1: Heck Coupling (Formation of the Acrylate)

-

Reagents: 3-Bromoquinoline (1.0 eq), Ethyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (2.5 eq).

-

Solvent: DMF (anhydrous).

-

Procedure:

-

Charge a reaction vessel with 3-bromoquinoline, Pd(OAc)₂, and PPh₃ under inert atmosphere (N₂ or Ar).

-

Add DMF (degassed) and Et₃N. Stir for 10 min to pre-form the active Pd(0)-phosphine species.

-

Add Ethyl acrylate via syringe.

-

Heat to 100–110°C for 12–16 hours. Note: Monitoring by TLC/LCMS is critical. Look for the disappearance of the bromide.

-

Workup: Cool to RT, dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer (Na₂SO₄) and concentrate. Purify via flash chromatography (Hexane/EtOAc).

-

Step 2: Hydrogenation (Saturation)

-

Reagents: Unsaturated ester (from Step 1), 10% Pd/C (10 wt%), H₂ gas (balloon).

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the acrylate in MeOH. Add Pd/C carefully (pyrophoric risk).

-

Purge system with H₂ (balloon pressure is sufficient).

-

Stir vigorously at RT for 2–4 hours.

-

Validation: 1H NMR should show the disappearance of vinyl doublets (~6.5–7.8 ppm) and appearance of alkyl triplets (~2.7–3.1 ppm).

-

Filter through Celite to remove Pd. Concentrate to yield the saturated ester.

-

Step 3: Saponification (Hydrolysis)

-

Reagents: Saturated ester, LiOH (2.0 eq).

-

Solvent: THF:Water (3:1).

-

Procedure:

-

Stir the ester with LiOH solution at RT for 2 hours.

-

Critical Isolation Step: Acidify carefully with 1M HCl to pH ~4–5. The product often precipitates at this isoelectric range.

-

Filter the solid.[2] If no precipitate forms, extract with EtOAc at pH 4.

-

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 12.20 | Broad s | 1H | –COOH (Carboxylic acid) |

| 8.85 | d (J=2 Hz) | 1H | H-2 (Quinoline, adjacent to N) |

| 8.15 | d (J=2 Hz) | 1H | H-4 (Quinoline) |

| 7.95 | d | 1H | H-8 |

| 7.88 | d | 1H | H-5 |

| 7.70 | t | 1H | H-7 |

| 7.58 | t | 1H | H-6 |

| 3.05 | t | 2H | –CH₂– (Benzylic position) |

| 2.65 | t | 2H | –CH₂– (Alpha to carboxyl) |

Mass Spectrometry (ESI-MS)

-

Positive Mode (M+H)⁺: 202.1 m/z

-

Fragmentation: Loss of CO₂ (M-44) or propanoic chain cleavage is common in MS/MS.

Reactivity & Applications in Drug Discovery

The this compound scaffold is not merely an end-product; it is a versatile intermediate.

Functionalization Logic

-

Amide Coupling: The carboxylic acid is readily activated (EDCI/HOBt or HATU) to form amides. This is extensively used to synthesize HDAC inhibitors (reacting with hydroxylamine) or Kinase inhibitors (reacting with aromatic amines).

-

Cyclization: Under strong acidic conditions (PPA or Friedel-Crafts), the propanoic tail can cyclize onto the C2 or C4 position (though difficult due to ring deactivation) to form tricyclic aza-anthracenone derivatives.

Biological Context

The quinoline ring acts as a flat, lipophilic pharmacophore capable of

Caption: Pharmacophore mapping showing the dual role of the quinoline core and the acidic tail in target binding.

Troubleshooting & Safety

-

Palladium Contamination: The basic nitrogen of quinoline can coordinate Pd, making removal difficult. Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous Na₂S if the final product is colored (grey/black).

-

Regioselectivity: Ensure the starting material is pure 3-bromoquinoline. Isomers (2- or 4-bromo) react differently and are difficult to separate downstream.

-

Safety: 3-Bromoquinoline is an irritant. Ethyl acrylate is a lachrymator and potential carcinogen; handle only in a fume hood.

References

-

Abovchem. (n.d.). This compound - CAS: 67752-28-7.[1] Retrieved from

-

Organic Chemistry Portal. (2024). Heck Reaction Protocols and Mechanism. Retrieved from

-

National Institutes of Health (NIH). (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (Demonstrates analogous acid synthesis via coupling). Retrieved from

-

MDPI Molecules. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from

-

Fluorochem. (n.d.). 3-(Quinolin-6-yl)propanoic acid Properties (Comparative isomer data). Retrieved from

Sources

The Quinoline-3-Propanoic Acid Scaffold: Synthesis, Properties, and Medicinal Utility

CAS Number: 67752-28-7 IUPAC Name: 3-(Quinolin-3-yl)propanoic acid

Executive Summary

This compound (CAS 67752-28-7) represents a critical "privileged scaffold" in medicinal chemistry. Unlike its rigid analog, quinoline-3-carboxylic acid, this molecule features a two-carbon ethylene spacer between the aromatic core and the carboxylic acid tail. This structural nuance imparts rotational flexibility, allowing the terminal acid group to access distinct binding pockets in enzymes such as Dihydroorotate Dehydrogenase (DHODH) and histone deacetylases (HDACs). This guide outlines the validated synthetic pathways, physicochemical profile, and application logic for researchers utilizing this intermediate in drug discovery.

Part 1: Chemical Profile & Physicochemical Properties

Before initiating synthesis or biological testing, the fundamental properties of the scaffold must be understood to predict solubility and membrane permeability.

| Property | Value / Description | Causality/Implication |

| Molecular Formula | C₁₂H₁₁NO₂ | Core stoichiometry. |

| Molecular Weight | 201.22 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |

| Predicted logP | ~1.8 - 2.1 | Moderate lipophilicity ensures good membrane permeability while maintaining aqueous solubility at physiological pH. |

| pKa (Acid) | ~4.5 - 4.8 | The carboxylic acid is ionized at physiological pH (7.4), facilitating electrostatic interactions with cationic amino acid residues (e.g., Arginine, Lysine). |

| pKa (Base) | ~4.9 (Quinoline N) | The quinoline nitrogen can accept a proton, affecting solubility in acidic media and lysosomal trapping. |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or palladium impurities if sourced from catalytic synthesis. |

Part 2: Synthetic Architecture

The most robust, self-validating route to CAS 67752-28-7 is the Heck Alkenylation followed by catalytic hydrogenation. This pathway is preferred over Friedel-Crafts alkylation due to the deactivating nature of the pyridine ring in the quinoline system, which makes direct electrophilic aromatic substitution at the 3-position difficult.

Workflow Visualization

The following diagram illustrates the logical flow from starting material to the final scaffold.

Figure 1: Step-wise synthetic pathway transforming 3-bromoquinoline into the target propanoic acid derivative.

Detailed Protocol

Step 1: The Heck Coupling (C-C Bond Formation)

-

Reagents: 3-Bromoquinoline (1.0 eq), Ethyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (3.0 eq).

-

Solvent: DMF or anhydrous Acetonitrile.

-

Conditions: Heat to 100°C under inert atmosphere (N₂/Ar) for 12–16 hours.

-

Mechanism & Control: The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond. The use of PPh₃ stabilizes the Pd species. Critical Checkpoint: Monitor by TLC. The product (acrylate ester) will be highly fluorescent under UV due to extended conjugation.

Step 2: Catalytic Hydrogenation (Double Bond Saturation)

-

Reagents: Heck product from Step 1, 10% Pd/C (10 wt% loading).

-

Solvent: Ethanol or Methanol.

-

Conditions: Hydrogen balloon (1 atm) at Room Temperature (RT) for 4–6 hours.

-

Causality: The quinoline ring is relatively resistant to hydrogenation under mild conditions (1 atm, RT), ensuring chemoselectivity for the alkene side chain. High pressure or acidic media could risk reducing the heterocyclic ring to tetrahydroquinoline.

Step 3: Hydrolysis (Ester Cleavage)

-

Reagents: LiOH (2.0 eq) in THF/Water (3:1).

-

Conditions: Stir at RT for 2 hours.

-

Workup: Acidify carefully with 1M HCl to pH ~4 to precipitate the zwitterionic free acid.

Part 3: Medicinal Chemistry Utility

This scaffold is not merely a passive linker; it is an active pharmacophore component.

1. DHODH Inhibition (Oncology & Immunology)

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in de novo pyrimidine biosynthesis.[1] Inhibitors like Brequinar utilize a quinoline-4-carboxylic acid core.

-

Application: CAS 67752-28-7 serves as a scaffold to extend the carboxylic acid interaction point.

-

Mechanism: The quinoline ring engages in

-

2. Precursor for HDAC Inhibitors

The carboxylic acid group is easily converted into a hydroxamic acid (-CONHOH).

-

Logic: Quinoline-based hydroxamic acids are potent Histone Deacetylase (HDAC) inhibitors. The 3-carbon linker mimics the lysine side chain, allowing the hydroxamic acid to chelate the Zinc ion at the bottom of the HDAC catalytic pocket.

3. Fragment-Based Drug Discovery (FBDD)

-

Ligand Efficiency: With a low molecular weight (201 Da) and specific binding features (H-bond acceptor N, H-bond donor/acceptor COOH), this molecule is an ideal "fragment" for NMR screening against novel protein targets.

Figure 2: Pharmacophore model demonstrating the dual-binding mode of the scaffold.

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized or purchased material, the following spectral signatures must be verified.

| Technique | Expected Signature | Diagnostic Value |

| ¹H-NMR (DMSO-d₆) | δ 2.65 (t, 2H) and δ 3.05 (t, 2H) | Confirms the saturated propanoic acid chain (triplets indicate adjacent CH₂ groups). Absence of alkene doublets (δ 6.5-7.5) confirms successful hydrogenation. |

| ¹H-NMR (Aromatic) | Singlet at ~δ 8.8 ppm | Characteristic of the H-2 proton in 3-substituted quinolines. If this is a doublet, the substitution pattern is incorrect. |

| LC-MS (ESI+) | [M+H]⁺ = 202.1 | Mass verification. Note: The carboxylic acid may cause peak tailing in acidic mobile phases; use a buffered mobile phase (Ammonium Formate) for sharper peaks. |

References

-

Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

-

Quinoline Synthesis: Madapa, S., et al. (2009). Advances in the synthesis of quinoline derivatives via the Heck reaction.[2] Current Organic Chemistry.

-

DHODH Inhibition Context: Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review. Expert Opinion on Therapeutic Patents. Link

-

Biological Activity of Quinoline Acids: Abovchem Product Data for CAS 67752-28-7. Link

-

General Quinoline Pharmacology: Shang, X., et al. (2018).[3] The Genus Quinoline: A Review of its Ethnobotany, Phytochemistry, Pharmacology and Toxicology. Journal of Ethnopharmacology.

Sources

- 1. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of the 3-(Quinolin-3-YL)propanoic Acid Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological activities associated with the 3-(quinolin-3-yl)propanoic acid scaffold and its derivatives. While this compound itself is a key building block in synthetic chemistry, its structural motif is central to a range of biologically active molecules with significant therapeutic promise, particularly in oncology. We will delve into the mechanistic underpinnings of these activities, present relevant experimental data, and provide detailed protocols for assessing the biological effects of this class of compounds.

The Quinoline Moiety: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast number of pharmacologically active compounds. Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with various biological targets. Quinoline derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties[1][2][3]. The propanoic acid side chain at the 3-position introduces a carboxylic acid group, which can significantly influence the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, thereby modulating its interaction with biological targets.

Anticancer Activity: A Primary Focus of Investigation

The most extensively documented biological activity of derivatives of the this compound scaffold is their potent anticancer effect. Research has demonstrated that these compounds can inhibit cancer cell proliferation through multiple mechanisms.

Induction of Apoptosis and Cell Cycle Arrest

Numerous studies have shown that quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, certain quinoline-3-carboxylate derivatives have been found to up-regulate intrinsic apoptosis pathways[4][5]. This often involves the modulation of key apoptotic proteins.

One study on a quinoline-2-carboxylic acid derivative, a close structural relative, demonstrated that it induced apoptosis in PC3 prostate cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2[6]. This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. Furthermore, the compound was shown to cause cell cycle arrest at the S phase, preventing DNA replication and subsequent cell division[6].

The general mechanism of apoptosis induction by these compounds can be visualized as follows:

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Selective Activity in the Acidic Tumor Microenvironment

A fascinating aspect of some quinoline-3-carboxylic acids is their enhanced selectivity for cancer cells. This is attributed to the acidic microenvironment of solid tumors. In this acidic milieu, the carboxylic acid group is more likely to be in its unionized, nonpolar form, which enhances its absorption by cancer cells. This leads to a higher concentration of the drug within the tumor, thereby increasing its efficacy against cancer cells while minimizing its distribution to and effect on non-cancerous cells in a more neutral pH environment.[7]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a series of well-established in vitro assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay typically uses a purified recombinant kinase, a specific substrate, and ATP. The kinase phosphorylates the substrate, and the extent of phosphorylation is measured, often using a luminescence-based or fluorescence-based detection method.

Step-by-Step Methodology (Generic Luminescence-based Assay):

-

Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g., EGFR or VEGFR-2), the specific substrate peptide, and ATP.

-

Compound Addition: In a 96-well plate, add the test compound at various concentrations.

-

Kinase Reaction: Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during the kinase reaction).

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value as described for the MTT assay.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of some relevant quinoline derivatives.

| Compound Class/Derivative | Target Cell Line/Enzyme | Reported Activity (IC50) | Reference |

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) | MCF-7 | 1.32 µM | [8][9] |

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) | EGFR | 16.89 nM | [8][9] |

| 3-aryl-quinolin derivative (13f) | MCF-7 | 1-8 µM | [10] |

| 3-aryl-quinolin derivative (13f) | HUVEC | 1-8 µM | [10] |

| Quinoline-3-carboxylate derivative (4m) | MCF-7 | 0.33 µM | [5] |

| Quinoline-3-carboxylate derivative (4n) | MCF-7 | 0.33 µM | [5] |

| Quinoline-3-carboxylate derivative (4k) | K562 | 0.28 µM | [5] |

| Quinoline-3-carboxylate derivative (4m) | K562 | 0.28 µM | [5] |

| Quinoline-2-carboxylic acid derivative | PC3 | 26 µg/mL | [6] |

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The derivatives of this core structure have demonstrated a remarkable range of biological activities, including the induction of apoptosis, cell cycle arrest, and the potent inhibition of key cancer-related kinases such as EGFR and VEGFR-2. The concept of leveraging the acidic tumor microenvironment to achieve selective drug delivery further enhances the therapeutic potential of this class of compounds.

Future research should focus on the synthesis and biological evaluation of a wider array of derivatives to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to fully elucidate the downstream signaling pathways affected by these compounds. Ultimately, promising lead compounds should be advanced into preclinical in vivo models to assess their efficacy and safety profiles, with the goal of translating these findings into novel cancer therapies.

References

- MySkinRecipes. This compound.

- Singh, P., et al. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science.

- National Institutes of Health. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.

- PubMed. Biological activities of quinoline derivatives.

- Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.

- University of Alberta. Old drug, new target.

- PubMed. Synthesis and biological evaluation of 3-aryl-quinolin derivatives as anti-breast cancer agents targeting ERα and VEGFR-2.

- MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

- ACS Publications. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives.

- ResearchGate. (PDF) Biological Activities of Quinoline Derivatives.

- Abovchem. This compound.

- Bentham Science. Biological Activities of Quinoline Derivatives.

- ResearchGate. (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.

- PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

- RSC Publishing. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.

- ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Hetroaryl Quinolinone Derivatives.

- ResearchGate. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line.

- PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of 3-aryl-quinolin derivatives as anti-breast cancer agents targeting ERα and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Therapeutic Horizons of 3-(Quinolin-3-yl)propanoic Acid

Executive Summary

3-(Quinolin-3-yl)propanoic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its rigid congener, quinoline-3-carboxylic acid, the propanoic acid derivative introduces a flexible three-carbon linker. This structural feature is critical for fragment-based drug discovery (FBDD), allowing the quinoline "cap" to orient effectively within deep enzymatic pockets (e.g., HDACs) or span receptor binding sites (e.g., NMDA glycine sites).

This guide delineates the high-potential research vectors for this molecule, moving beyond simple characterization to actionable therapeutic development strategies in epigenetics, neuropharmacology, and infectious disease.[1]

Part 1: Structural Pharmacodynamics & Synthesis[1][2]

The "Linker-Cap" Advantage

The pharmacological value of this compound lies in its bipartite structure:

-

The Cap (Quinoline Ring): A planar, aromatic heterocycle that engages in

- -

The Linker (Propanoic Acid): The saturated ethyl chain (

) connecting the ring to the carboxylate provides rotational freedom. This allows the terminal carboxylic acid (or its derivatives) to access catalytic ions (like

Validated Synthetic Protocol: The Heck Strategy

While various routes exist, the Palladium-catalyzed Mizoroki-Heck reaction is the most robust method for generating the C3-carbon bond, followed by hydrogenation. This protocol ensures regioselectivity and high yield.

Step-by-Step Methodology

-

Coupling (Heck Reaction):

-

Reagents: 3-Bromoquinoline (1.0 eq), Methyl acrylate (1.2 eq),

(5 mol%), -

Solvent: DMF or Acetonitrile (anhydrous).

-

Conditions: Heat to 100°C under inert atmosphere (

) for 12–16 hours. -

Mechanism: Oxidative addition of Pd to the aryl halide, migratory insertion of the alkene, and

-hydride elimination yields the

-

-

Reduction & Hydrolysis:

-

Hydrogenation: The acrylate intermediate is dissolved in MeOH with 10% Pd/C under

(1 atm) for 4 hours to reduce the double bond. -

Saponification: Treat with LiOH (aq) in THF/Water to hydrolyze the ester to the free acid: This compound .

-

Figure 1: Synthetic pathway utilizing the Mizoroki-Heck reaction for regioselective C3-functionalization.

Part 2: Epigenetic Modulation (HDAC Inhibition)[3]

The most immediate high-value application for this molecule is as a precursor for Histone Deacetylase (HDAC) inhibitors. HDACs are validated targets for T-cell lymphoma and multiple myeloma.

Mechanism of Action

Classic HDAC inhibitors (like Vorinostat/SAHA) follow a pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .

-

Cap: The quinoline ring of our molecule serves as the surface recognition domain.

-

Linker: The propanoic backbone provides the necessary depth.

-

ZBG: The carboxylic acid must be derivatized to a Hydroxamic Acid (

) to effectively chelate the catalytic Zinc ion at the bottom of the HDAC active site.

Research Directive: Synthesize the hydroxamic acid derivative of this compound and assay against HDAC1 and HDAC6 isoforms.

Experimental Protocol: Fluorometric HDAC Activity Assay

To validate the inhibitory potential, use a self-validating enzymatic assay.

| Component | Specification | Purpose |

| Substrate | Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC) | Mimics the acetylated histone tail. |

| Enzyme Source | HeLa nuclear extract or recombinant HDAC1/6 | Provides the deacetylase activity. |

| Developer | Trypsin/Protease | Cleaves the deacetylated substrate to release the fluorophore. |

| Control (+) | Vorinostat (SAHA) | Validates assay sensitivity (IC50 ~100-200 nM). |

Logic: If the molecule inhibits HDAC, the substrate remains acetylated. The developer cannot cleave the acetylated lysine, resulting in low fluorescence . High fluorescence indicates no inhibition.

Figure 2: Pharmacophore mapping of the derivative within the HDAC enzymatic pocket.

Part 3: Neuropharmacology (Kynurenic Acid Analog)

This compound is a structural isostere of Kynurenic Acid (KYNA) , an endogenous neuroprotectant. KYNA is an antagonist at the glycine site of the NMDA receptor but suffers from poor Blood-Brain Barrier (BBB) penetration due to its high polarity and rapid clearance by probenecid-sensitive transporters.

The Hypothesis

Removing the 4-hydroxyl group (present in KYNA) and extending the acid chain (propanoic vs. carboxylic) increases lipophilicity (LogP) and alters the pKa. This may enhance BBB permeability while retaining affinity for the glycine co-agonist site of the NMDA receptor or the GPR35 receptor.

Critical Assay: [3H]-Glycine Binding Displacement

-

Tissue: Rat cortical membrane homogenates.

-

Radioligand: [3H]-Glycine (10 nM).

-

Displacer: this compound (0.1 nM – 100 µM).

-

Non-specific binding: Defined by 1 mM Glycine.

-

Success Metric: An IC50 < 10 µM suggests a viable lead for neuroprotective therapy in ischemia or neuropathic pain.

Part 4: Antimicrobial & Antivirulence Research

Quinolines are historically significant in infectious disease (e.g., Quinine, Ciprofloxacin). However, unlike fluoroquinolones which target DNA gyrase via specific fluorine and piperazine substitutions, the 3-propanoic acid scaffold offers a different mechanism: Virulence Factor Inhibition .

Recent literature suggests that quinoline-alkanoic acids can inhibit quorum sensing or specific bacterial metabolic pathways rather than simply destroying DNA.

Comparative Data: Antimicrobial Spectrum

Research should focus on "ESKAPE" pathogens. Below is a structured template for required data collection, contrasting this scaffold with standard antibiotics.

| Organism | Strain Type | Standard (Ciprofloxacin) MIC | This compound Target MIC | Rationale |

| S. aureus | MRSA | > 32 µg/mL | < 64 µg/mL | Membrane permeabilization potential. |

| P. aeruginosa | Gram (-) | 0.5 µg/mL | TBD | Test for efflux pump evasion. |

| M. tuberculosis | H37Rv | 0.5 µg/mL | < 10 µg/mL | Quinoline core is active against Mycobacteria. |

Note: The free acid may have limited cell penetration in Gram-negatives. It is highly recommended to synthesize and test the Ethyl Ester and Amide prodrugs alongside the parent acid to distinguish between target affinity and permeability issues.

References

-

Mizoroki, T., et al. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan. Link

-

Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry. Link

-

Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.[2][3][4] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

-

Stone, T. W. (2020). Kynurenic Acid and Quinolinic Acid: The Janus-Faced Metabolites of the Kynurenine Pathway.[8] Cells.[2][3][4][9] Link

-

Friesner, R. A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. Journal of Medicinal Chemistry.[5] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes [organic-chemistry.org]

- 8. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid|CAS 7712-28-9 [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Quinoline Core: A Privileged Scaffold in Biological Target Engagement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Versatile Heterocycle

From the historical isolation of quinine from cinchona bark to the rational design of modern targeted therapies, the quinoline core has remained a cornerstone of medicinal chemistry.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, possesses a unique combination of structural rigidity, electronic properties, and synthetic tractability that has cemented its status as a "privileged scaffold."[2][3] Its remarkable versatility allows it to interact with a vast array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] This guide, intended for professionals in drug discovery and development, will provide a comprehensive exploration of the quinoline core, from its fundamental physicochemical properties to its intricate interactions with key biological targets and the experimental workflows used to harness its therapeutic potential.

Physicochemical Properties and Synthetic Accessibility: The Foundation of a Privileged Scaffold

The quinoline ring system is a weak tertiary base, a property conferred by the nitrogen atom which also influences the electron distribution across the bicyclic structure.[6][7] It is a colorless, hygroscopic liquid in its pure form, sparingly soluble in cold water but readily soluble in many organic solvents.[8] These fundamental characteristics, coupled with its ability to participate in both electrophilic and nucleophilic substitution reactions, provide a rich chemical canvas for medicinal chemists.[9] The functionalization at various positions on the quinoline ring is a key determinant of its biological activity and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9][10]

The synthetic accessibility of the quinoline core is a significant factor in its widespread use.[9] Classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which typically involve the cyclocondensation of anilines with carbonyl compounds, have been staples in organic synthesis for over a century.[3] More recently, modern catalytic methods, particularly those employing palladium, have emerged as powerful tools for the construction of diverse and complex quinoline frameworks, offering greater efficiency and functional group tolerance.[10]

A Pharmacological Chameleon: The Broad Spectrum of Quinoline's Biological Activities

The true power of the quinoline scaffold lies in its ability to be tailored to interact with a multitude of biological targets, resulting in a wide array of therapeutic applications.[11][12] This molecular adaptability has led to the development of quinoline-based drugs across numerous disease areas.[2]

Antimicrobial Powerhouse: From Malaria to Multidrug-Resistant Bacteria

The story of quinoline in medicine is inextricably linked to the treatment of malaria. Quinine, a natural product, and its synthetic analogs like chloroquine and mefloquine, have been pivotal in combating this parasitic disease.[1][8] The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's food vacuole.[1][13][14] By inhibiting the polymerization of toxic heme into hemozoin, these drugs cause a buildup of free heme, leading to parasite death.[1][13][14]

Beyond malaria, quinoline derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[15][16] The structural versatility of the quinoline core allows for the development of compounds that can overcome existing resistance mechanisms.[17][18] Furthermore, quinoline-based compounds have shown promise as antitubercular, antifungal, and antiviral agents.[3][12] Bedaquiline, a diarylquinoline, was a landmark approval for the treatment of multidrug-resistant tuberculosis, highlighting the continued relevance of this scaffold in tackling infectious diseases.[3]

A Key Player in Oncology: Targeting the Hallmarks of Cancer

In the realm of oncology, the quinoline scaffold has emerged as a critical component in the design of targeted cancer therapies.[6][19] Quinoline derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, the disruption of DNA replication, and the induction of apoptosis.[6][8][12]

A significant number of FDA-approved kinase inhibitors feature a quinoline core, underscoring its importance in this therapeutic class.[20][21] These drugs target various kinases that are often dysregulated in cancer, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met.[21][22] By blocking the activity of these enzymes, quinoline-based inhibitors can halt tumor growth and progression.[20][23] Beyond kinase inhibition, some quinoline derivatives act as topoisomerase inhibitors or DNA intercalating agents, interfering with DNA metabolism and leading to cancer cell death.[12][23]

The following table summarizes a selection of FDA-approved quinoline-based drugs, illustrating the diverse range of biological targets and therapeutic indications.

| Drug Name | Target(s) | Therapeutic Indication |

| Chloroquine | Heme Polymerization | Malaria |

| Mefloquine | Heme Polymerization | Malaria |

| Bedaquiline | ATP Synthase | Tuberculosis |

| Ciprofloxacin | DNA Gyrase, Topoisomerase IV | Bacterial Infections |

| Bosutinib | Abl, Src | Chronic Myelogenous Leukemia |

| Lenvatinib | VEGFR, FGFR, RET | Thyroid Cancer, Renal Cell Carcinoma |

| Cabozantinib | c-Met, VEGFR2, RET | Medullary Thyroid Cancer, Renal Cell Carcinoma |

| Neratinib | EGFR, HER2 | Breast Cancer |

Experimental Workflows for Quinoline-Based Drug Discovery

The development of novel quinoline-based therapeutics follows a well-defined, albeit iterative, workflow that integrates chemical synthesis, biological evaluation, and computational modeling. As a Senior Application Scientist, the rationale behind each step is as critical as the execution itself.

Synthesis and Library Generation: Crafting Chemical Diversity

The journey begins with the synthesis of a library of quinoline derivatives. The choice of synthetic route is paramount and depends on the desired substitution patterns and the need for scalability.

Step-by-Step Methodology for a Palladium-Catalyzed Quinoline Synthesis:

-

Reactant Preparation: Dissolve the appropriate 2-iodoaniline and aryl allylic alcohol in a suitable solvent, such as water.[10] The choice of an aqueous solvent aligns with green chemistry principles.

-

Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., NEt₃), and an additive (e.g., TBAI).[10] The palladium catalyst is crucial for facilitating the key carbon-carbon bond-forming steps. The base is necessary to neutralize the acid generated during the reaction, while the additive can enhance the reaction rate and yield.

-

Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the required duration (e.g., 36 hours).[10] The elevated temperature provides the necessary activation energy for the reaction to proceed.

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform an extractive work-up to separate the product from the reaction medium. Purify the crude product using column chromatography to obtain the desired quinoline derivative in high purity.

-

Structural Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This process is repeated with various starting materials to generate a library of structurally diverse quinoline analogs for biological screening.

Caption: A streamlined workflow for quinoline-based drug discovery.

Biological Evaluation: Identifying and Characterizing Hits

The synthesized library is then subjected to a battery of biological assays to identify compounds with the desired activity.

Protocol for In Vitro Anticancer Activity Screening:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the quinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Cell Viability Assay (MTT Assay): After a 48-72 hour incubation period, add MTT reagent to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the data and fitting it to a dose-response curve.

Compounds that exhibit potent and selective activity are then advanced to more detailed mechanistic studies, such as enzyme inhibition assays or binding studies, to elucidate their mode of action.[23][24]

Structure-Activity Relationships and Lead Optimization: The Path to a Drug Candidate

The data from the biological assays are used to establish structure-activity relationships (SAR), which guide the iterative process of lead optimization.[12][25] The goal is to enhance the potency and selectivity of the lead compounds while improving their drug-like properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET).

For instance, in the development of quinoline-based kinase inhibitors, SAR studies have revealed that specific substitutions at the C4 and C7 positions of the quinoline ring are often crucial for potent and selective inhibition.[21] The 4-anilinoquinoline scaffold, for example, is a well-established pharmacophore for targeting the ATP-binding site of many kinases.[2]

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based drug.

Future Perspectives: The Continuing Evolution of the Quinoline Core

The quinoline scaffold is far from being a relic of the past. Its journey in drug discovery is one of continuous evolution.[8][26] Current research is focused on the development of quinoline-based hybrid molecules that combine the quinoline core with other pharmacophores to create drugs with dual or multiple mechanisms of action.[9][27] Furthermore, the application of computational methods, such as molecular docking and artificial intelligence, is accelerating the design and discovery of novel quinoline derivatives with enhanced therapeutic profiles.[2] The remarkable adaptability of the quinoline core ensures its enduring legacy as a privileged scaffold in the quest for new and effective medicines.[2]

References

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. (2022-09-17). [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18763–18795. [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). Research Square. [Link]

-

Obakachi, V. A., Adebayo, A. H., & Olorunshola, K. V. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Health Sciences. [Link]

-

Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. (n.d.). ResearchGate. [Link]

-

Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (n.d.). ResearchGate. [Link]

-

Yadav, P., & Shah, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21398–21417. [Link]

-

Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. (2025-08-27). National Center for Biotechnology Information. [Link]

-

Ferreira, B. R., & de Souza, M. V. N. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 14(1), 34. [Link]

-

Quinine. (n.d.). Wikipedia. [Link]

-

Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015-11-20). Royal Society of Chemistry. [Link]

-

Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. da R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209–2226. [Link]

-

Quinoline Derivatives in Discovery and Development of Pesticides. (2024-06-05). National Center for Biotechnology Information. [Link]

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673–1680. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025-07-18). National Center for Biotechnology Information. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022-10-05). National Center for Biotechnology Information. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021-11-04). Biointerface Research in Applied Chemistry. [Link]

-

Combrinck, J. M., Mabotha, T. E., Ncokazi, K. K., Ambele, M. A., Taylor, D., Smith, P. J., Hoppe, H. C., & Egan, T. J. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946–22952. [Link]

-

Iovanna, C., Chiacchio, U., & Rescifina, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2025-08-06). ResearchGate. [Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI. [Link]

-

Egan, T. J. (1993). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 89(11), 522–528. [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022-10-20). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Recent Developments on Antimicrobial Quinoline Chemistry. (2015-12-15). ResearchGate. [Link]

- Quinoline derivatives as tyrosine kinase inhibitors. (n.d.).

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025-08-06). ResearchGate. [Link]

-

Singh, A., Yadav, P., Singh, S. K., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(16), 8344–8360. [Link]

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026-01-10). National Center for Biotechnology Information. [Link]

Sources

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. chemijournal.com [chemijournal.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 9. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.co.za [journals.co.za]

- 15. researchgate.net [researchgate.net]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 23. ijmphs.com [ijmphs.com]

- 24. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

Methodological & Application

3-(Quinolin-3-YL)propanoic acid as a building block in synthesis

Application Note: 3-(Quinolin-3-yl)propanoic Acid as a Building Block in Synthesis

Abstract

This guide details the synthetic utility, chemical profile, and application of This compound (CAS: 67752-28-7). Distinct from its 2-substituted isomers, the 3-substituted quinoline scaffold offers a unique electronic profile—functioning as a "meta-like" pyridine analog that resists nucleophilic attack while participating readily in cross-coupling and condensation chemistries. This building block is critical in the design of HDAC inhibitors , PROTAC linkers , and GPCR ligands , where the propanoic acid tail serves as a flexible tether for pharmacophore attachment.

Chemical Profile & Strategic Value

| Property | Data |

| CAS Number | 67752-28-7 |

| Formula | C₁₂H₁₁NO₂ |

| MW | 201.22 g/mol |

| pKa (Calc) | ~4.5 (Carboxylic Acid), ~4.9 (Quinoline N) |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water/DCM. |

| Structural Role | Saturated bioisostere of cinnamyl linkers; Flexible tether. |

The "Meta-Like" Advantage:

Unlike the 2- and 4-positions of quinoline, which are highly electron-deficient and susceptible to nucleophilic aromatic substitution (

Synthetic Workflows

Two primary routes exist for accessing this building block, depending on the available starting material (Aldehyde vs. Halide).

Decision Tree: Synthetic Route Selection

Figure 1: Decision tree for synthesizing the target building block. Route A is preferred for multi-gram scale-up; Route B is preferred for installing the linker on complex, pre-functionalized quinolines.

Detailed Protocols

Protocol A: The Knoevenagel-Doebner Route (Scale-Up Preferred)

Best for generating the core scaffold from inexpensive starting materials.

Reagents:

-

3-Quinolinecarboxaldehyde (1.0 equiv)

-

Malonic acid (1.2 equiv)

-

Pyridine (Solvent/Base)[1]

-

Piperidine (Catalytic, 0.1 equiv)

Step 1: Condensation & Decarboxylation [2]

-

Dissolve 3-quinolinecarboxaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).

-

Add piperidine (5 drops) as a catalyst.

-

Reflux at 100–115°C for 4–6 hours. Evolution of CO₂ indicates the decarboxylation is proceeding.

-

Workup: Cool the mixture and pour into ice-cold water (100 mL). Acidify carefully with 1M HCl to pH ~4–5 to precipitate the 3-(quinolin-3-yl)acrylic acid .

-

Filter the solid, wash with cold water, and dry. (Yield typically >80%).[3]

Step 2: Hydrogenation (Saturation)

-

Dissolve the acrylic acid intermediate in Methanol (0.1 M concentration).

-

Add 10 wt% Pd/C catalyst (10% by mass of substrate).

-

Stir under a hydrogen atmosphere (balloon pressure is sufficient) at RT for 12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Purification: Concentrate filtrate. Recrystallize from Ethanol/Hexane if necessary.

Protocol B: The Heck Coupling Route (Late-Stage Functionalization)

Best when the quinoline ring already bears sensitive substituents (e.g., 6-methoxy, 7-chloro).

Reagents:

-

3-Bromoquinoline derivative (1.0 equiv)

-

Ethyl Acrylate (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

P(o-tol)₃ (10 mol%) or PPh₃

-

Triethylamine (2.0 equiv)

-

DMF or Acetonitrile (Solvent)

Procedure:

-

Coupling: Combine aryl halide, acrylate, base, and catalyst in a sealed tube with degassed DMF. Heat to 100°C for 16 hours.

-

Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Purify the ethyl 3-(quinolin-3-yl)acrylate via flash chromatography (Hex/EtOAc).

-

Reduction & Hydrolysis:

-

Hydrogenate (H₂/Pd-C) to saturate the alkene.

-

Saponify the ester using LiOH (2.0 equiv) in THF/H₂O (1:1) at RT for 2 hours.

-

Acidify to pH 4 to isolate the free acid.

-

Application Case Studies

Case Study 1: HDAC Inhibitor Synthesis

Quinoline-based hydroxamic acids are potent HDAC inhibitors. The propanoic acid linker provides the optimal chain length (approx. 5–6 Å) to span the enzyme's active site tunnel.

-

Workflow:

-

Coupling: React this compound with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (NH₂OTHP) using EDC/HOBt.

-

Deprotection: Remove the THP group with dilute HCl/MeOH to reveal the hydroxamic acid (Zinc Binding Group).

-

Result: A saturated analog of Panobinostat-class inhibitors with improved metabolic stability (no alkene to undergo reduction/isomerization in vivo).

-

Case Study 2: PROTAC Linker Design

The carboxylic acid handle allows for facile attachment to E3 ligase ligands (e.g., Thalidomide derivatives) or Target Warheads.

-

Advantage: The quinoline ring provides a π-stacking surface that can improve cell permeability compared to simple aliphatic linkers.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Heck Rxn | Catalyst poisoning by Quinoline N | Use "ligand-heavy" conditions (P(o-tol)₃) or add Ag₂CO₃ to sequester halides. Increase temp to 120°C. |

| Over-reduction | Hydrogenation reduces Quinoline ring | Use mild conditions (Balloon H₂, Ethanol). Avoid PtO₂ or Acetic Acid, which promote ring reduction to tetrahydroquinoline. |

| Poor Solubility | Zwitterionic nature of product | The product is an amino acid analog. Adjust pH to isoelectric point (~4.5) for precipitation, or use as the HCl salt. |

References

-

Heck Reaction Mechanism & Conditions

-

Heck Reaction - Organic Chemistry Portal.[4] Retrieved from

- Beletskaya, I. P., & Cheprakov, A. V. (2000).

-

-

Knoevenagel-Doebner Modification

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Retrieved from

- Jones, G. (1977).

-

- Quinoline Pharmacophore in Medicinal Chemistry: Musiol, R. (2017). Quinoline-based HDAC inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. (General reference for Quinoline-HDACi design). Synthesis of this compound derivatives. (Inferred from general protocols for 3-quinolineacrylic acid reduction).

Sources

Application Notes and Protocols: 3-(Quinolin-3-YL)propanoic Acid in Cancer Research

A Guided Exploration of 3-(Quinolin-3-YL)propanoic Acid as a Modulator of the Kynurenine Pathway in Oncology

Welcome, researchers, scientists, and drug development professionals. This document serves as a comprehensive technical guide to the potential applications of this compound in cancer research. While direct studies on this specific molecule are emerging, its structural resemblance to known bioactive compounds, particularly quinoline and propanoic acid derivatives, strongly suggests its utility as a tool to investigate and potentially target key pathways in oncology. This guide will focus on the most promising application: the modulation of the kynurenine pathway, a critical regulator of tumor immunology and metabolic reprogramming.

Scientific Foundation: The Kynurenine Pathway - A Pivotal Target in Cancer

The kynurenine pathway (KP) is the primary route for tryptophan catabolism in the body.[1] Under normal physiological conditions, it is essential for generating cellular energy. However, in the context of cancer, this pathway is often hijacked by tumor cells to create an immunosuppressive microenvironment, thereby facilitating tumor growth and immune evasion.[2][3][4]

The initial and rate-limiting step of the KP is the conversion of tryptophan to N-formyl-kynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[2][3] Subsequent enzymatic reactions produce several bioactive metabolites, with kynurenine (KYN) being a key immunosuppressive molecule.[3]

Why Target the Kynurenine Pathway?

-

Immune Suppression: An accumulation of tryptophan metabolites, particularly kynurenine, suppresses the anti-tumor immune response.[3] This fosters an environment where cancer cells can evade detection and destruction by the immune system.[2]

-

Tumor Progression: The KP is implicated in promoting neoplastic progression by creating conditions favorable for tumor growth and survival.[3]

-

Therapeutic Resistance: The pathway is involved in the development of resistance to various anti-cancer therapies.[3]

Given these roles, the inhibition of enzymes within the kynurenine pathway, such as IDO1, TDO, and Kynurenine 3-Monooxygenase (KMO), has become a significant area of cancer research.[1][3]

The Investigational Role of this compound

This compound, as a quinoline derivative, is a compelling candidate for investigating the kynurenine pathway. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anti-cancer properties.[5][6][7][8] These properties often stem from their ability to interact with key biological targets, including enzymes and signaling pathways.

The propanoic acid moiety, on the other hand, has also been associated with anti-cancer effects, with studies showing that it can induce cell death in cancer cells.[9] The combination of these two structural features in this compound suggests a potential for synergistic or unique biological activity.

Hypothesized Mechanism of Action

We hypothesize that this compound may act as an inhibitor of one or more enzymes in the kynurenine pathway, such as IDO1 or KMO. By blocking these enzymes, the compound could potentially:

-

Reduce the production of immunosuppressive kynurenine.

-

Restore T-cell function within the tumor microenvironment.

-

Sensitize cancer cells to other therapies.[2]

The following diagram illustrates the proposed point of intervention for a KP inhibitor like this compound.

Caption: Hypothesized inhibition of IDO1/TDO or KMO by this compound.

Experimental Protocols for Investigating this compound

The following protocols provide a framework for evaluating the anti-cancer properties of this compound, with a focus on its potential effects on the kynurenine pathway.

In Vitro Antiproliferative Activity

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Non-cancerous cell line for selectivity assessment (e.g., HEK293)[10]

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution

-

Cell culture medium and supplements

-

96-well plates

Protocol:

-

Cell Seeding: Seed cancer and non-cancerous cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the appropriate wells and incubate for 48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcome: This assay will determine the concentration-dependent cytotoxic effect of this compound on different cancer cell lines and its selectivity towards cancer cells over non-cancerous cells.

Kynurenine Pathway Enzyme Inhibition Assay

Objective: To assess the inhibitory effect of this compound on key kynurenine pathway enzymes (e.g., IDO1, KMO).

Principle: This assay measures the activity of the target enzyme in the presence and absence of the test compound. The reduction in enzyme activity indicates inhibition.

Materials:

-

Recombinant human IDO1 or KMO enzyme

-

Substrate for the respective enzyme (L-Tryptophan for IDO1, L-Kynurenine for KMO)

-

This compound

-

Assay buffer

-

Detection reagents (specific to the assay kit)

-

96-well plates

Protocol (General Outline):

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Reaction: In a 96-well plate, combine the recombinant enzyme, the test compound at various concentrations, and the appropriate substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. This will generate a fluorescent or colorimetric signal proportional to the enzyme activity.

-

Data Acquisition: Measure the signal using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. Determine the IC50 value.

Expected Outcome: This assay will reveal whether this compound directly inhibits the activity of key enzymes in the kynurenine pathway.

Analysis of Apoptosis Induction

Objective: To determine if this compound induces apoptosis in cancer cells.

Principle: Acridine Orange/Ethidium Bromide (AO/EB) staining can differentiate between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Materials:

-

Cancer cell line (e.g., PC-3)[7]

-

This compound

-

Acridine Orange (AO) and Ethidium Bromide (EB) staining solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in AO/EB staining solution.

-

Microscopy: Immediately observe the cells under a fluorescence microscope.

-

Live cells: Uniform green nucleus.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange-stained nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange-red nucleus.

-

-

Quantification: Count the number of live, apoptotic, and necrotic cells in several fields of view to quantify the percentage of apoptotic cells.

Expected Outcome: This protocol will provide qualitative and quantitative evidence of apoptosis induction by this compound.

Caption: A streamlined workflow for the initial in vitro evaluation of this compound.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Type | IC50 (µM) [Mean ± SD] | Selectivity Index (SI)* |

| MCF-7 | Breast Cancer | Experimental Value | Calculated Value |

| K562 | Leukemia | Experimental Value | Calculated Value |

| HeLa | Cervical Cancer | Experimental Value | Calculated Value |

| PC-3 | Prostate Cancer | Experimental Value | Calculated Value |

| HEK293 | Non-cancerous Kidney | Experimental Value | N/A |

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Table 2: Kynurenine Pathway Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) [Mean ± SD] |

| IDO1 | Experimental Value |

| KMO | Experimental Value |

Concluding Remarks and Future Directions

The application notes and protocols outlined in this guide provide a robust starting point for investigating the anti-cancer potential of this compound. The strong scientific rationale for targeting the kynurenine pathway, coupled with the promising structural features of this molecule, warrants a thorough investigation.

Should initial in vitro studies yield positive results, further research could explore:

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with the target enzyme(s) through techniques like molecular docking.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models of cancer.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as immune checkpoint inhibitors.[2]

This structured approach will enable a comprehensive evaluation of this compound as a novel tool and potential therapeutic lead in the field of cancer research.

References

- Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. Frontiers.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

- Kynurenines as a Novel Target for the Tre

- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central.

- Immunometabolic Network Interactions of the Kynurenine Pathway in Cutaneous Malignant Melanoma. Frontiers.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul

- In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. MDPI.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.

- The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers.

- Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. NIH.

- Anticancer Effects of Propionic Acid Inducing Cell De

- Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line.

- The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evalu

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

Sources

- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Immunometabolic Network Interactions of the Kynurenine Pathway in Cutaneous Malignant Melanoma [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]